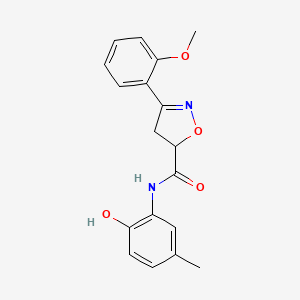![molecular formula C19H27NO2 B4587411 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4587411.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide
説明
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C19H27NO2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.204179104 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Reaction Mechanisms and Molecular Properties
Reaction of Bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides
This study focuses on the reaction mechanisms involving bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine, resulting in amino alcohols with a norbornene fragment and sulfonamide group. The major products were obtained through the opening of the oxirane ring, which was determined by various NMR spectroscopy techniques, demonstrating the compound's role in synthesizing complex molecular structures (Kas’yan et al., 2009).
Pharmacokinetics and Metabolism in Preclinical Study
Another aspect of research on related compounds is their pharmacokinetics and metabolism, as seen in the study of S-1, a selective androgen receptor modulator (SARM). This study provides insights into the ideal pharmacokinetic characteristics for propanamide derivatives in preclinical studies, demonstrating low clearance, moderate volume of distribution, and extensive metabolic profiles in rats (Wu et al., 2006).
Experimental and Theoretical Reaction Studies
The experimental and theoretical study on the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with glycidyl ethers sheds light on the structural and regioselectivity aspects of oxirane ring opening, further contributing to understanding the compound's reactivity and potential in synthesizing novel molecules. Quantum chemistry aids in detailing the reaction mechanism, offering a comprehensive view of the molecular interactions involved (Kas’yan et al., 2011).
Biological and Pharmaceutical Applications
Antimicrobial and Antifungal Agents
Research into the derivatives of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide also explores their potential as biocides in petroleum production, demonstrating bactericidal activity against sulfate-reducing bacteria. This application highlights the compound's utility in industrial settings, particularly in preventing bacterial growth that can compromise petroleum production processes (Shatirova et al., 2019).
Inhibition of Cyclooxygenase and Thromboxane A2 Receptor Antagonists
The compound's derivatives have been found to inhibit cyclooxygenase and act as thromboxane A2 receptor antagonists, offering potential pathways for developing novel treatments for conditions mediated by thromboxane A2. This includes the synthesis of 7-oxabicyclo[2.2.1]heptyl carboxylic acids and related compounds with promising inhibitory activity, indicative of therapeutic potentials in cardiovascular diseases and inflammatory conditions (Nakane et al., 1990).
特性
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-12-4-8-17(9-5-12)22-14(3)19(21)20-13(2)18-11-15-6-7-16(18)10-15/h4-5,8-9,13-16,18H,6-7,10-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMAZMKJRNMIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC(C)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dichlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4587331.png)
![methyl 6-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4587337.png)
![1-(3,4-dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4587338.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-6-nitro-2H-chromene-3-carboxamide](/img/structure/B4587344.png)
![4-[4-(allyloxy)benzylidene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4587347.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4587355.png)
![(5E)-1-(3-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B4587377.png)
![2-chloro-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4587379.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4587381.png)
![N-(4-methoxyphenyl)-5'-{[(phenylthio)acetyl]amino}-2,3'-bithiophene-4'-carboxamide](/img/structure/B4587383.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4587390.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide](/img/structure/B4587414.png)
![6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4587425.png)
